Seneciphyllinine

Beschreibung

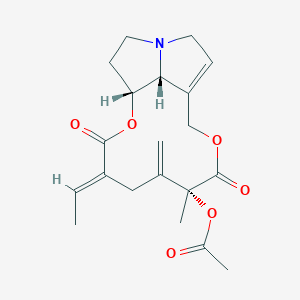

structure given in first source; isolated from Gynura segetum

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90341-45-0 |

|---|---|

Molekularformel |

C20H25NO6 |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1 |

InChI-Schlüssel |

CTCKXBIRQMSUIU-HPNKAZLSSA-N |

Isomerische SMILES |

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |

Kanonische SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |

Aussehen |

Oil |

Synonyme |

seneciphyllinine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthesis of Seneciphyllinine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a prominent member of the hepatotoxic pyrrolizidine alkaloids (PAs), is a natural defense compound found in various plant species, particularly within the genus Senecio. Its complex structure, comprising a necine base (retronecine) and a necic acid (senecic acid), is the result of a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. It details the enzymatic steps involved in the formation of both the retronecine and senecic acid moieties, presents available quantitative data, outlines key experimental protocols used in its study, and visualizes the biosynthetic pathway and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology, as well as for professionals in drug development interested in the pharmacological and toxicological properties of PAs.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their significant toxicity, primarily hepatotoxicity, in humans and livestock. This compound is a macrocyclic diester PA, where the necine base retronecine is esterified with senecic acid. The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways that have evolved in plants for chemical defense. Understanding this pathway is crucial for several reasons: it can inform strategies to detoxify contaminated food and feed, provide insights into the regulation of plant secondary metabolism, and potentially be exploited for the synthesis of novel pharmaceutical compounds.

This guide synthesizes the current knowledge on the this compound biosynthetic pathway, with a focus on the enzymatic reactions, precursor molecules, and regulatory aspects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Necine Base (Retronecine): This pathway starts from primary metabolites and involves the formation of the characteristic bicyclic core of the alkaloid.

-

Biosynthesis of the Necic Acid (Senecic Acid): This part of the pathway generates the acidic portion of the molecule from amino acid precursors.

-

Esterification: The final step involves the joining of the necine base and the necic acid to form the macrocyclic ester, this compound.

Biosynthesis of Retronecine

The biosynthesis of the retronecine base begins with the polyamines putrescine and spermidine, which are derived from arginine and ornithine.[1]

-

Step 1: Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, which is involved in primary metabolism.[2][3][4] The reaction is NAD+-dependent.[1]

-

Subsequent Steps to Retronecine: The conversion of homospermidine to the first pyrrolizidine ring system is not fully elucidated at the enzymatic level. However, tracer studies have provided insights into the likely intermediates. The proposed pathway involves the oxidation of homospermidine, followed by a series of cyclization and reduction reactions to form the retronecine core.

Biosynthesis of Senecic Acid

Feeding experiments have demonstrated that senecic acid is derived from two molecules of the amino acid L-isoleucine . The exact enzymatic steps and intermediates in this pathway are yet to be fully characterized.

Esterification and Final Modification

The final stage in this compound biosynthesis is the esterification of the retronecine base with senecic acid to form a macrocyclic diester. The specific enzyme(s) catalyzing this esterification have not yet been identified. It is also known that PAs are often present in plants as N-oxides, which are considered the transport and storage forms. The N-oxidation of the tertiary amine of the pyrrolizidine ring is the final step in the biosynthesis of the stored form of the alkaloid.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthetic pathway is limited. The most studied enzyme is homospermidine synthase (HSS).

| Enzyme | Source Organism | Substrate(s) | Product(s) | pH Optimum | Cofactor | Specific Activity (U/mg) | Reference(s) |

| Homospermidine Synthase | Eupatorium cannabinum (root cultures) | Putrescine, Spermidine | Homospermidine | 9.0 | NAD+ | Not reported | |

| Homospermidine Synthase (Wild-Type) | Blastochloris viridis (recombinant) | 1,3-diaminopropane, Putrescine | Spermidine | 9.0 | NAD+ | 8.72 | |

| Homospermidine Synthase (D361E mutant) | Blastochloris viridis (recombinant) | 1,3-diaminopropane, Putrescine | Spermidine | 9.0 | NAD+ | 46.04 | |

| Homospermidine Synthase (E232D + D361E mutant) | Blastochloris viridis (recombinant) | 1,3-diaminopropane, Putrescine | Spermidine | 9.0 | NAD+ | 48.30 |

Note: The data from Blastochloris viridis is from a bacterial source and may not be directly representative of the plant enzyme.

Experimental Protocols

Isotopic Labeling and Feeding Experiments

Isotopic labeling studies have been fundamental in elucidating the biosynthetic precursors of this compound.

Objective: To determine the incorporation of labeled precursors into this compound.

General Protocol Outline:

-

Synthesis of Labeled Precursor: Synthesize the precursor molecule (e.g., L-isoleucine) with a stable isotope label (e.g., ¹³C). A detailed protocol for the synthesis of a ¹³C-methylene-labeled isoleucine precursor has been described.

-

Plant Material: Use young, actively growing Senecio plants, as they are expected to have high rates of alkaloid biosynthesis.

-

Administration of Labeled Precursor: The labeled precursor can be administered to the plant through various methods, such as feeding to the roots of hydroponically grown plants, injection into the stem, or application to cut stems. A method for feeding excised Arabidopsis stems with ¹³C labeled phenylalanine has been developed and can be adapted.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Extraction of Pyrrolizidine Alkaloids: Harvest the plant material and extract the PAs using an appropriate solvent system, often involving an initial extraction with acidic water or methanol, followed by purification steps.

-

Analysis: Analyze the purified PAs using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. Mass spectrometry (MS) can also be used to determine the overall incorporation of the label.

Enzyme Assays

4.2.1. Homospermidine Synthase (HSS) Assay

Objective: To measure the activity of HSS in plant extracts.

Protocol Outline (based on Krossa et al. and adapted):

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., roots of Senecio species) in an appropriate extraction buffer (e.g., Tris-HCl buffer, pH 8.0, containing protease inhibitors and reducing agents). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Substrates: Putrescine and Spermidine (e.g., 1 mM each)

-

Cofactor: NAD+ (e.g., 0.6 mM)

-

Plant enzyme extract

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Derivatization: Stop the reaction (e.g., by adding perchloric acid). The polyamine products are then derivatized (e.g., with dansyl chloride or benzoyl chloride) to allow for detection.

-

Quantification: Analyze the derivatized products by High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector to quantify the amount of homospermidine formed.

-

Calculation of Activity: Calculate the specific activity of the enzyme (e.g., in U/mg protein), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under the assay conditions.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Workflow for Isotopic Labeling Studies

Caption: Workflow for Isotopic Labeling Experiments.

Regulation of this compound Biosynthesis

The biosynthesis of PAs, including this compound, is tightly regulated at multiple levels.

-

Developmental Regulation: The expression of biosynthetic genes, such as HSS, is often developmentally regulated. For example, in Eupatorium cannabinum, HSS expression is highest in young, growing roots.

-

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. Studies on other alkaloid pathways suggest that transcription factors play a crucial role in coordinating the expression of pathway genes. However, the specific transcription factors regulating this compound biosynthesis are yet to be identified.

-

Signaling Pathways: Plant signaling molecules, such as jasmonates, are known to be involved in regulating the biosynthesis of defense compounds in response to herbivory. While not specifically demonstrated for this compound, it is likely that such signaling pathways also influence its production. Further research is needed to elucidate the specific signaling cascades that impact this compound accumulation.

Conclusion and Future Perspectives

Significant progress has been made in outlining the biosynthetic pathway of this compound, particularly in identifying the primary precursors for both the necine base and the necic acid. However, several key areas require further investigation. The enzymes responsible for the later stages of retronecine biosynthesis, the entire pathway of senecic acid formation, and the final esterification step remain to be characterized. A deeper understanding of the regulatory networks, including the identification of key transcription factors and the role of signaling pathways, will be crucial for a complete picture of how plants control the production of these complex and toxic molecules. Future research combining transcriptomics, proteomics, and metabolomics with traditional biochemical approaches will be essential to fill these knowledge gaps and to fully unravel the intricacies of this compound biosynthesis. This knowledge will not only be of fundamental scientific interest but will also have practical implications for agriculture, food safety, and the potential development of novel pharmaceuticals.

References

- 1. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Seneciphylline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Seneciphyllinine" yielded limited specific data. The available scientific literature predominantly focuses on the closely related and structurally significant pyrrolizidine alkaloid, Seneciphylline . This guide provides a comprehensive technical overview of Seneciphylline, which is often studied as a representative of this class of compounds.

Introduction

Seneciphylline is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plants of the Senecio genus, a member of the Asteraceae family.[1][2] PAs are known for their significant biological activities, including hepatotoxicity, which makes them a subject of intense research in toxicology, pharmacology, and drug development.[2][3] Structurally, Seneciphylline is a macrocyclic diester. This architecture consists of a necine base (a pyrrolizidine core) esterified by a dicarboxylic acid, known as a necic acid, to form a large ring structure. Understanding the precise chemical structure and, critically, the stereochemistry of Seneciphylline is fundamental to elucidating its mechanism of action and toxicological profile.

Chemical Structure and Stereochemistry

The systematic IUPAC name for Seneciphylline is (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione .[4] This nomenclature precisely defines both the connectivity and the three-dimensional arrangement of the atoms.

Key Structural Features:

-

Core Nucleus: A 12-membered macrocyclic diester of the retronecine-type.

-

Necine Base: The pyrrolizidine core provides the bicyclic amine foundation.

-

Necic Acid Moiety: A dicarboxylic acid that forms the macrocycle through ester linkages.

-

Key Functional Groups: The structure includes two ester carbonyls, a tertiary alcohol, and two exocyclic double bonds, which are crucial for its reactivity and biological activity.

Stereochemistry: The biological activity of Seneciphylline is intrinsically linked to its specific stereoconfiguration. The molecule contains multiple stereocenters and a geometrically constrained double bond:

-

Chiral Centers: The absolute configurations at the chiral centers of the necine base are specified in the IUPAC name as 1R and 7R . The stereocenter within the tricyclic system is designated as 17R .

-

Geometric Isomerism: The ethylidene group at position 4 has a Z-configuration , as indicated by the (4Z) descriptor in the IUPAC name.

This precise spatial arrangement is critical for its interaction with biological targets, such as metabolic enzymes.

Quantitative Data

The structural elucidation of Seneciphylline is supported by extensive spectroscopic data.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₅ | |

| Molecular Weight | 333.38 g/mol | |

| Exact Mass | 333.157623 Da | |

| CAS Number | 480-81-9 | |

| Appearance | White powder | |

| Melting Point | 217 °C |

Spectroscopic Data

The following tables summarize key spectroscopic data used for the identification and characterization of Seneciphylline.

Table 2: Mass Spectrometry Data (Electron Ionization) Mass fragmentation patterns are crucial for identifying the pyrrolizidine core structure.

| m/z | Interpretation |

| 333 | [M]⁺ (Molecular Ion) |

| 220 | Characteristic fragment from macrocyclic diesters |

| 136 | Fragment representing the necine base moiety |

| 120 | Further fragmentation product of the necine base |

| 94 | Core pyrrolizidine fragment |

Table 3: NMR Spectroscopic Data (Representative Chemical Shifts in CDCl₃) ¹H and ¹³C NMR are indispensable for determining the detailed connectivity and stereochemistry. Full assignments are available in specialized literature.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ester Carbonyls (C=O) | - | ~165-175 |

| Olefinic Protons/Carbons (C=C) | ~5.5 - 6.5 | ~120-140 |

| Necine Base Carbons | - | ~50-80 |

| Methyl Protons/Carbons (CH₃) | ~1.0 - 2.0 | ~15-30 |

| Tertiary Alcohol Carbon (C-OH) | - | ~70-80 |

Note on X-ray Crystallography: While X-ray crystallography is the definitive method for determining absolute configuration, a publicly available crystallographic information file (CIF) for Seneciphylline was not identified in the conducted search. The stereochemistry is well-established through a combination of other spectroscopic methods and chemical correlation.

Experimental Protocols

The isolation and structural elucidation of Seneciphylline follow established methodologies for natural product chemistry.

Isolation and Purification Protocol

This protocol outlines a general procedure for extracting PAs from plant material, such as dried and ground Senecio vulgaris.

-

Extraction:

-

Macerate 1 kg of powdered, dried plant material with 5 L of ethanol or methanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 2% sulfuric acid (H₂SO₄) to protonate the basic alkaloids, making them water-soluble.

-

Wash the acidic solution with dichloromethane (DCM) or diethyl ether to remove neutral and acidic lipids and pigments. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH) to deprotonate the alkaloids.

-

Perform a liquid-liquid extraction of the basified aqueous solution with DCM or chloroform (3 x 500 mL). The deprotonated alkaloids will move into the organic phase.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a crude alkaloid mixture.

-

Subject the crude mixture to column chromatography over silica gel, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the individual alkaloids.

-

Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing Seneciphylline.

-

Further purification can be achieved using preparative HPLC if necessary to obtain the compound with >95% purity.

-

Structural Elucidation Protocols

-

Mass Spectrometry (LC-MS/MS):

-

Objective: To determine the molecular weight and obtain fragmentation data for structural clues.

-

Methodology: Dissolve a pure sample in a suitable solvent (e.g., methanol). Inject the sample into an LC-MS/MS system, often using a C18 reversed-phase column with an acetonitrile-water mobile phase.

-

Analysis: Obtain the full scan mass spectrum to identify the molecular ion [M+H]⁺ at m/z 334.16. Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. The presence of characteristic fragments at m/z 136, 120, and 94 confirms the pyrrolizidine structure.

-

-

NMR Spectroscopy:

-

Objective: To obtain a complete assignment of all proton and carbon atoms to confirm the constitution and relative stereochemistry.

-

Methodology: Dissolve 5-10 mg of pure Seneciphylline in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional experiments to establish correlations. COSY reveals ¹H-¹H spin systems, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton.

-

-

Visualization

The following workflow diagram illustrates the logical steps involved in the isolation and structural analysis of Seneciphylline.

Caption: Workflow for Isolation and Structural Elucidation of Seneciphylline.

References

Unveiling Seneciphyllinine: A Historical and Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and seminal isolation of Seneciphyllinine, a notable pyrrolizidine alkaloid. We delve into the pioneering work of early twentieth-century chemists, presenting their experimental protocols with the fidelity of their time, alongside modern analytical data for a comprehensive understanding. This document is designed to serve as a valuable resource, bridging the historical context of natural product chemistry with the advanced analytical requirements of contemporary research.

Historical Context and Initial Discovery

This compound, a member of the toxic pyrrolizidine alkaloid family, was first isolated from the plant Senecio platyphyllus in 1935 by the Russian chemists A. P. Orechoff and W. Tiedebel.[1] Their work, published in the "Berichte der Deutschen Chemischen Gesellschaft," marked a significant step in the study of Senecio alkaloids, a group of compounds known for their hepatotoxicity. At the time, the structural elucidation of such complex natural products was a formidable challenge, relying on classical methods of chemical degradation and analysis.

The initial discovery was part of a broader investigation into the chemical constituents of various Senecio species. Orechoff and his collaborators, including R. A. Konowalowa, were instrumental in the early research on alkaloids from this genus, also isolating and characterizing Platyphylline, which often co-occurs with this compound.

Physicochemical Properties and Early Characterization

The initial characterization of this compound by Orechoff and Tiedebel established some of its fundamental physicochemical properties. This early data was crucial for its identification and laid the groundwork for subsequent structural studies.

| Property | Value (as reported in early literature) |

| Molecular Formula | C18H23NO5 |

| Melting Point | 217-218 °C[1] |

| Appearance | Small rhombic platelets from hot alcohol or acetone[1] |

| Solubility | Easily soluble in chloroform and ethylene chloride; less soluble in alcohol and acetone; difficultly soluble in ether and ligroin.[1] |

Subsequent to its initial isolation, this compound was identified with other previously isolated alkaloids, such as α-longilobine and jacodine, indicating its relatively widespread occurrence in the Senecio genus.

Seminal Isolation Protocol from Senecio platyphyllus (Orechoff and Tiedebel, 1935)

The following is a detailed reconstruction of the experimental protocol likely employed by Orechoff and Tiedebel for the first isolation of this compound. This protocol is based on the general principles of alkaloid extraction prevalent in that era and descriptions of their work in subsequent literature. It is important to note that the exact reagents and apparatus may have differed slightly from modern equivalents.

Objective: To isolate the crude alkaloid mixture from Senecio platyphyllus and subsequently separate this compound.

Materials and Reagents:

-

Dried and ground aerial parts of Senecio platyphyllus

-

Ethanol (likely around 95-96%)

-

Dilute sulfuric acid (e.g., 2-5%)

-

Ammonia solution

-

Chloroform

-

Acetone

-

Filtration apparatus (e.g., Buchner funnel)

-

Distillation apparatus

Experimental Workflow:

Procedure:

-

Extraction: The dried and powdered plant material was exhaustively extracted with ethanol. This was typically achieved through maceration followed by percolation.

-

Concentration: The resulting ethanolic extract was concentrated under reduced pressure to remove the bulk of the ethanol, yielding a thick, aqueous-alcoholic residue.

-

Acidification and Purification: The residue was acidified with dilute sulfuric acid. This step converted the alkaloids into their water-soluble sulfate salts. The acidic solution was then washed with chloroform to remove non-alkaloidal impurities such as fats and resins, which remained in the organic phase.

-

Liberation of Free Alkaloids: The purified acidic aqueous solution was made alkaline by the addition of ammonia solution. This deprotonated the alkaloid salts, causing the free bases to precipitate out of the solution.

-

Isolation of Crude Alkaloids: The precipitated crude alkaloid mixture was collected by filtration and dried. This mixture primarily contained this compound and Platyphylline.

-

Separation of this compound: The separation of this compound from Platyphylline was achieved by fractional crystallization. The crude alkaloid mixture was dissolved in a minimal amount of hot ethanol or acetone. Upon cooling, the less soluble this compound crystallized out as small rhombic platelets, while the more soluble Platyphylline remained in the mother liquor.

-

Recrystallization: The crystalline this compound was further purified by one or more recrystallizations from hot alcohol or acetone to yield the final, pure product.

Modern Analytical Perspective

While the classical methods of isolation were effective, modern analytical techniques provide a much more detailed and rapid characterization of this compound.

Logical Flow for Modern Analysis:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are now standard for the separation, identification, and quantification of this compound in plant extracts and biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound and for determining its stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can aid in the identification of the alkaloid in complex mixtures.

Conclusion

The discovery and isolation of this compound by Orechoff and Tiedebel in 1935 represent a significant achievement in the field of natural product chemistry. Their work, conducted with the analytical tools of their time, paved the way for a deeper understanding of the complex chemistry and toxicology of pyrrolizidine alkaloids. This guide, by presenting both the historical experimental protocols and the context of modern analytical techniques, aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on this important natural product. The journey from the initial extraction in a mid-20th-century laboratory to the detailed structural analysis in a modern facility highlights the remarkable progress in our ability to study and understand the chemical world.

References

An In-depth Technical Guide on the Toxicokinetics and Metabolism of Seneciphyllinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species, poses a significant risk to both human and animal health. Understanding its toxicokinetics and metabolism is crucial for assessing its toxicity and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways. The metabolic bioactivation of this compound by cytochrome P450 enzymes into reactive pyrrolic intermediates, their subsequent detoxification via glutathione conjugation, and the formation of toxic protein adducts are discussed in detail. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and natural product chemistry.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide. Contamination of food, herbal remedies, and animal feed with PAs is a global health concern. This compound is a prominent member of the retronecine-type PAs, known for its potent hepatotoxicity, which is primarily mediated by its metabolic activation in the liver. This document serves as an in-depth technical resource on the toxicokinetics and metabolism of this compound.

Toxicokinetics of this compound

The toxicokinetics of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). A recent study in rats has provided valuable quantitative data on the toxicokinetics of this compound following both intravenous and oral administration[1][2].

Absorption

Following oral administration in rats, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.23 to 0.32 hours[1][2]. However, the oral bioavailability of this compound is low, estimated to be between 5.43% and 10.31%[1]. This low systemic exposure is attributed to extensive first-pass metabolism in the liver and degradation by gut microflora.

Distribution

Currently, specific quantitative data on the tissue distribution and volume of distribution for this compound are limited in the publicly available literature. However, based on the behavior of other PAs, it is expected to distribute primarily to the liver, the main site of its metabolism and toxicity.

Metabolism

The metabolism of this compound is a critical determinant of its toxicity and proceeds via two main competing pathways: bioactivation and detoxification. This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

-

Bioactivation Pathway: CYP enzymes catalyze the dehydrogenation of the necine base of this compound to form highly reactive pyrrolic esters (dehydrothis compound). These electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

-

Detoxification Pathway: this compound can be oxidized at the nitrogen atom by CYPs to form this compound N-oxide, a less toxic and more water-soluble metabolite that can be more readily excreted.

Excretion

Both this compound and its primary metabolite, this compound N-oxide, are eliminated from the plasma rapidly. While specific data on the routes and rates of excretion for this compound are not yet fully detailed, PAs and their metabolites are generally excreted in the urine and feces.

Quantitative Toxicokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration (Dose) | Oral Administration (Dose) |

| Cmax (µg/mL) | Not Applicable | 0.82 - 1.75 |

| Tmax (h) | Not Applicable | 0.23 - 0.32 |

| Oral Bioavailability (%) | Not Applicable | 5.43 - 10.31 |

Metabolism of this compound in Detail

The balance between the bioactivation and detoxification pathways is crucial in determining the ultimate toxicity of this compound.

Role of Cytochrome P450 Enzymes

Multiple isoforms of cytochrome P450 are involved in the metabolism of PAs. While the specific CYPs responsible for this compound metabolism have not been definitively identified, CYP3A and CYP2C subfamily members are known to be involved in the metabolism of other PAs.

Formation of Reactive Metabolites and Protein Adducts

The formation of dehydrothis compound is the key step in the bioactivation of this compound. These reactive pyrrolic esters can form adducts with cellular proteins, leading to enzyme inactivation, disruption of cellular function, and ultimately, cell death. The quantification of these protein adducts can serve as a biomarker of exposure and toxicity.

Glutathione Conjugation: A Key Detoxification Route

The reactive pyrrolic esters of this compound can be detoxified by conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of a more water-soluble and less toxic this compound-GSH conjugate that can be readily excreted. The depletion of cellular GSH can enhance the toxicity of this compound by shifting the balance towards protein adduct formation.

Experimental Protocols

This section provides an overview of the methodologies used to study the toxicokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.

-

Administration: this compound is administered intravenously (e.g., via the tail vein) to determine its intrinsic pharmacokinetic parameters and orally (e.g., by gavage) to assess its oral bioavailability.

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like methanol.

-

Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of this compound and its metabolites (e.g., this compound N-oxide) in plasma. Chromatographic separation is often achieved on a C18 column with a gradient elution of acetonitrile and water containing formic acid. Detection is performed in the positive multiple reaction monitoring (MRM) mode.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

In Vitro Metabolism Studies using Liver Microsomes

-

Enzyme Source: Liver microsomes from rats or humans are used as a source of cytochrome P450 enzymes.

-

Incubation: this compound is incubated with liver microsomes in the presence of a NADPH-regenerating system (to support CYP activity) at 37°C.

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites over time.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of metabolite formation, incubations are performed with varying concentrations of this compound.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYPs.

Analysis of Glutathione Conjugates

-

In Vitro Formation: this compound is incubated with liver microsomes, NADPH, and glutathione.

-

Analytical Detection: The formation of the this compound-GSH conjugate is monitored by LC-MS/MS. The conjugate will have a specific mass shift corresponding to the addition of a glutathione molecule.

-

Synthesis and Characterization: For use as an analytical standard, the this compound-GSH conjugate can be synthesized chemically or enzymatically and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Quantification of Protein Adducts

-

In Vitro and In Vivo Models: Protein adducts can be studied in vitro by incubating this compound with liver microsomes and proteins, or in vivo by analyzing liver tissue from this compound-treated animals.

-

Proteolysis: The proteins are isolated and digested into smaller peptides using enzymes like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify and quantify peptides that have been modified by the reactive metabolite of this compound. This often involves searching for specific mass shifts on amino acid residues like cysteine.

Visualizations

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: In vivo pharmacokinetic study workflow.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism study workflow.

Conclusion

The toxicokinetics of this compound are characterized by rapid absorption and elimination, but low oral bioavailability due to extensive first-pass metabolism. The liver plays a central role in its biotransformation, with a delicate balance between detoxification via N-oxidation and GSH conjugation, and bioactivation to reactive pyrrolic esters that can form toxic protein adducts. Further research is needed to fully elucidate the specific enzymes involved, the complete profile of metabolites, and the quantitative aspects of its distribution and excretion. The methodologies and data presented in this guide provide a solid foundation for future investigations into the toxicology of this compound and for the development of strategies to mitigate its adverse health effects.

References

An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Seneciphyllinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seneciphyllinine is a macrocyclic diester pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species worldwide.[1] PAs are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human health through the contamination of food, herbal medicines, and dietary supplements.[1] The toxicity of this compound, like other 1,2-unsaturated PAs, is not inherent but arises from metabolic activation into reactive pyrrolic esters. These metabolites are powerful electrophiles that can form covalent bonds with cellular macromolecules, including DNA, initiating a cascade of events that can lead to genetic damage and cancer. This guide provides a comprehensive overview of the current scientific understanding of the genotoxic and carcinogenic properties of this compound, focusing on its mechanism of action, data from toxicological assays, and detailed experimental protocols relevant to its assessment.

Metabolic Activation: The Gateway to Toxicity

The bioactivation of PAs is a critical prerequisite for their toxic effects.[2] This process occurs primarily in the liver and is mediated by cytochrome P450 (CYP) monooxygenases, particularly isoforms such as CYP3A4 and CYP2B.[2][3]

The metabolic pathway involves two key steps:

-

Dehydrogenation: CYP enzymes catalyze the dehydrogenation of the necine base of this compound, converting it into a highly reactive pyrrolic ester, dehydrothis compound.

-

Nucleophilic Attack: This electrophilic metabolite can then be attacked by nucleophiles. While some reactions lead to detoxification (e.g., conjugation with glutathione), others result in the formation of covalent adducts with proteins and, most critically, DNA.

The formation of these dehydropyrrolizidine alkaloid (DHPA)-DNA adducts is the primary mechanism of genotoxicity.

Genotoxicity Profile

Genotoxicity describes the destructive effect of a substance on a cell's genetic material. For PAs like this compound, this manifests as DNA adducts, which can lead to DNA strand breaks, chromosomal aberrations, micronuclei formation, and gene mutations if not properly repaired.

In Vitro Genotoxicity Data

A standard battery of in vitro tests is used to assess genotoxic potential. While specific quantitative data for this compound is sparse in publicly accessible literature, the results for structurally similar macrocyclic diester PAs are consistently positive in assays that incorporate metabolic activation.

| Assay Type | Test System | Metabolic Activation | Typical Result for Class | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (e.g., TA98, TA100) | Required (+S9 mix) | Positive (Induces frameshift and base-pair substitution mutations) | |

| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, TK6, Human Lymphocytes) | Required (+S9 mix) | Positive (Increases frequency of micronucleated cells, indicating clastogenic and/or aneugenic activity) | |

| In Vitro Chromosomal Aberration Test | Mammalian cells (e.g., CHO, Human Lymphocytes) | Required (+S9 mix) | Positive (Induces structural chromosome aberrations like breaks and exchanges) |

Mechanism of Genotoxicity: From Adduct to Mutation

The formation of DNA adducts is the molecular initiating event. These adducts, primarily at the N-7 position of guanine, can destabilize the DNA structure. If a cell attempts to replicate its DNA before these adducts are removed by cellular repair mechanisms, errors can be introduced, leading to permanent mutations. The types of mutations frequently observed with PAs are G:C → T:A transversions and tandem base substitutions. These genetic alterations in critical genes, such as tumor suppressors (e.g., p53) and proto-oncogenes (e.g., K-ras), can drive the process of carcinogenesis.

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. For genotoxic agents like this compound, the carcinogenic potential is a direct consequence of its ability to damage DNA and cause mutations.

In Vivo Carcinogenicity Data

| Species | Route | Target Organ | Tumor Type | Typical Result for Class | Reference |

| Rat (Fischer 344) | Oral (gavage/dietary) | Liver | Hepatocellular Carcinoma, Hemangiosarcoma | Positive | |

| Mouse (B6C3F1) | Oral (gavage/dietary) | Liver, Lung | Hepatocellular Adenoma/Carcinoma, Alveolar/Bronchiolar Adenoma | Positive |

The primary target organ for PA-induced carcinogenicity is the liver, which is consistent with it being the main site of metabolic activation. Tumors, particularly hemangiosarcomas of the liver, are a characteristic finding.

Pathway from Genotoxicity to Carcinogenesis

The progression from initial DNA damage to a malignant tumor is a multi-step process. Following the formation of DNA adducts, the cell activates complex DNA Damage Response (DDR) pathways. These pathways attempt to repair the damage. If the damage is too severe, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations. However, if these protective mechanisms fail, the cell may survive with permanent mutations. Subsequent proliferation of this mutated cell can lead to clonal expansion and, with the accumulation of further genetic and epigenetic changes, the development of a tumor.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of genotoxicity and carcinogenicity. The following sections outline methodologies based on OECD guidelines.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Strains: Use at least five strains of bacteria (Salmonella typhimurium and Escherichia coli), including those that detect frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).

-

Metabolic Activation: Conduct experiments both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.

-

Methodology (Plate Incorporation):

-

Prepare a mixture containing the bacterial culture, the test substance at various concentrations (at least five), and either S9 mix or a buffer.

-

Add this mixture to molten top agar and pour it onto a minimal glucose agar plate.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies, typically at least a two-fold increase over the negative control.

Protocol: In Vitro Micronucleus Test (OECD 487)

This assay detects chromosome damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Treatment:

-

Expose duplicate cell cultures to at least three concentrations of this compound, alongside negative (vehicle) and positive controls.

-

Conduct treatments with and without S9 metabolic activation. Typical exposure times are 3-6 hours with S9, and both a short (3-6 hours) and long (e.g., 24 hours, without S9) exposure.

-

-

Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This blocks cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

-

Harvesting and Staining: Harvest cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Protocol: Carcinogenicity Bioassay (based on OECD 451)

This long-term study evaluates the carcinogenic potential of a substance following repeated exposure over the lifespan of a rodent.

-

Test System: Typically uses rats (e.g., Fischer 344) and mice (e.g., B6C3F1). Use at least 50 animals of each sex per group.

-

Dose Administration: Administer this compound daily for the majority of the animal's lifespan (e.g., 18-24 months). The route should be relevant to human exposure, typically oral (in feed or by gavage). Use at least three dose levels plus a concurrent vehicle control group.

-

Observations:

-

Conduct clinical observations daily for signs of toxicity.

-

Perform detailed physical examinations weekly.

-

Record body weight and food consumption weekly for the first 13 weeks, then monthly.

-

-

Pathology:

-

At the end of the study, conduct a full necropsy on all animals.

-

Collect all organs and tissues for histopathological examination.

-

-

Data Analysis: Statistically analyze the incidence of neoplasms in the treated groups compared to the control group. A substance is considered carcinogenic if there is a statistically significant increase in the incidence of malignant or benign tumors.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a representative 1,2-unsaturated macrocyclic diester pyrrolizidine alkaloid, is a potent genotoxic and carcinogenic agent. Its toxicity is dependent on metabolic activation in the liver to reactive pyrrolic metabolites that form DNA adducts, leading to mutations and initiating cancer, primarily in the liver. While the general mechanism is well-understood for the PA class, quantitative toxicological data and specific carcinogenicity bioassay results for pure this compound are not widely published. Future research should focus on generating specific dose-response data for this compound in standardized genotoxicity assays and long-term bioassays to allow for more precise human health risk assessments.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Seneciphyllinine Contamination in Honey and Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring toxin produced by various plant species worldwide. Its presence in the food chain, primarily through the contamination of honey and herbal products, poses a significant health risk to consumers. PAs are known for their hepatotoxicity, genotoxicity, and carcinogenicity, making the detection and quantification of this compound in food products a critical area of research for food safety and drug development professionals. This technical guide provides a comprehensive overview of this compound contamination, including its sources, analytical detection methods, and toxicological implications, with a focus on the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound and Other Pyrrolizidine Alkaloids in Honey

The concentration of this compound and other PAs in honey is highly variable and depends on the botanical origin of the nectar collected by bees. The following tables summarize the reported concentrations of PAs in various honey types from different geographical regions. It is important to note that much of the available data pertains to the total PA content, with specific quantification of this compound being less common.

| Honey Type | Geographical Origin | Total Pyrrolizidine Alkaloid (PA) Concentration (µg/kg) | Seneciphylline Concentration (µg/kg) | Reference(s) |

| Eucalyptus | Not Specified | Up to 27 | Not Specified | [1][2] |

| Wildflower | Not Specified | High contamination levels reported | Not Specified | [1][2] |

| Various | New Zealand | Up to 2777 (total of 18 PAs and N-oxides) | Senecionine and seneciphylline group reported | [3] |

| Various | Japan | Up to 3300 | Not Specified | |

| Stingless Bee Honey | Australia & Malaysia | Low levels of targeted PAs, but untargeted analysis revealed isomers of supinine and echimidine | Not Specified |

Table 1: Pyrrolizidine Alkaloid Concentrations in Various Honey Types.

| Food Product | Pyrrolizidine Alkaloid(s) | Maximum Level (µg/kg) | Regulation |

| Herbal infusions (dried) | Sum of 21 PAs | 200 | Commission Regulation (EU) 2020/2040 |

| Tea (Camellia sinensis) (dried) | Sum of 21 PAs | 150 | Commission Regulation (EU) 2020/2040 |

| Food supplements containing herbal ingredients | Sum of 21 PAs | 400 | Commission Regulation (EU) 2020/2040 |

| Pollen-based food supplements | Sum of 21 PAs | 500 | Commission Regulation (EU) 2020/2040 |

| Dried herbs (borage, lovage, marjoram, oregano) | Sum of 21 PAs | 1000 | Commission Regulation (EU) 2020/2040 |

| Cumin seeds | Sum of 21 PAs | 400 | Commission Regulation (EU) 2020/2040 |

Table 2: Maximum Levels for Pyrrolizidine Alkaloids in Certain Foodstuffs in the European Union.

Experimental Protocols: Detection and Quantification of this compound

The accurate detection and quantification of this compound in complex food matrices like honey require sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed protocol for the analysis of this compound and other PAs in honey.

Protocol: Determination of this compound in Honey by LC-MS/MS

1. Sample Preparation and Extraction:

-

Homogenization: Ensure the honey sample is thoroughly homogenized by stirring.

-

Weighing: Accurately weigh 5 g of the homogenized honey sample into a 50 mL centrifuge tube.

-

Dissolution: Add 10 mL of 0.05 M sulfuric acid to the honey sample. Vortex or shake vigorously until the honey is completely dissolved.

-

Extraction: Add 20 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

-

Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at room temperature.

2. Solid-Phase Extraction (SPE) Clean-up:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 10 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 20% methanol in water solution to remove sugars and other polar interferences.

-

Elution: Elute the PAs from the cartridge with 10 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other PAs and matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs should be optimized using authentic standards. For this compound (m/z 334.2), characteristic transitions would be monitored.

-

Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

-

4. Quantification:

-

A matrix-matched calibration curve should be prepared using blank honey extract fortified with known concentrations of this compound standard to compensate for matrix effects.

-

The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Metabolic Activation and Genotoxicity of this compound

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation in the liver. This process, primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP3A4, converts this compound into highly reactive pyrrolic esters (dehydrothis compound). These electrophilic metabolites can then bind to cellular nucleophiles, including DNA, forming DNA adducts. This DNA damage can trigger cellular stress responses, leading to cytotoxicity, mutations, and potentially cancer.

Caption: Metabolic activation of this compound to a reactive metabolite leading to DNA adduct formation and cellular damage.

This compound-Induced DNA Damage Response and p53 Signaling Pathway

The formation of DNA adducts by this compound metabolites activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53. Upon sensing DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, or, in cases of extensive damage, apoptosis (programmed cell death). This p53-mediated response is a critical cellular defense mechanism against genotoxic agents like this compound.

Caption: The p53 signaling pathway activated in response to this compound-induced DNA damage.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in honey samples, from sample collection to data analysis.

Caption: A typical experimental workflow for the analysis of this compound in honey.

Conclusion

The contamination of honey and other food products with this compound and other pyrrolizidine alkaloids is a significant food safety concern. The toxicological effects of these compounds, driven by their metabolic activation to genotoxic metabolites, underscore the need for robust and sensitive analytical methods for their detection. The detailed experimental protocol and the understanding of the molecular signaling pathways involved in this compound's toxicity provided in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with PA exposure and to develop safer food products and pharmaceuticals. Continued research into the specific molecular targets of this compound and the development of harmonized analytical methods are crucial for protecting public health.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological Studies of Seneciphyllinine

Introduction

This compound, a pyrrolizidine alkaloid (PA) found in various plant species, notably in the genus Gynura, has been identified as a significant hepatotoxin.[1][2] PAs are a class of naturally occurring compounds known for their potential to cause liver damage in both humans and livestock through the consumption of contaminated plants, herbal medicines, and food products like honey and milk.[3][4][5] The increasing concern over herbal drug-induced liver injury has brought PAs like this compound to the forefront of toxicological research. This technical guide provides a comprehensive review of the toxicological studies on this compound, with a focus on its mechanism of action, quantitative toxicity data, and the experimental protocols used to elucidate its effects.

Quantitative Toxicological Data

The hepatotoxicity of this compound has been evaluated through both in vivo and in vitro studies. The following table summarizes the key quantitative data from a pivotal study investigating its effects.

| Parameter | Species/System | Route of Administration | Dose/Concentration | Observed Effect | Reference |

| In Vivo Toxicity | Mice | Oral | 70 mg/kg | Severe liver injury, apoptosis | |

| In Vitro Cytotoxicity | Primary Mouse Hepatocytes | - | 5-50 µM | Apoptosis | |

| In Vitro Cytotoxicity | Primary Human Hepatocytes | - | 5-50 µM | Apoptosis | |

| Mechanistic Inhibition | Primary Hepatocytes | - | 50 µM Mdivi-1 | Alleviation of apoptosis and MMP loss | |

| Mechanistic Inhibition | Primary Hepatocytes | - | 25 µM SP600125 | Alleviation of apoptosis | |

| Mechanistic Inhibition | Primary Hepatocytes | - | 50 µM ZVAD-fmk | Alleviation of apoptosis |

Experimental Protocols

The following sections detail the methodologies employed in a key study to characterize the hepatotoxicity of this compound.

In Vivo Mouse Model of Hepatotoxicity

-

Animal Model: Male C57BL/6 mice.

-

Dosing: A single oral dose of 70 mg/kg of this compound was administered.

-

Sample Collection: Liver tissues were collected for histopathological analysis (H&E staining), and serum was collected for the measurement of liver enzymes (ALT and AST).

-

Apoptosis Detection: Apoptosis in liver tissue was assessed using TUNEL staining.

In Vitro Primary Hepatocyte Culture

-

Cell Source: Primary hepatocytes were isolated from both mice and humans.

-

Treatment: Cells were treated with this compound at concentrations ranging from 5 to 50 µM.

-

Apoptosis Assessment: Apoptosis was quantified by flow cytometry using Annexin V-FITC/PI staining.

-

Mitochondrial Function Analysis:

-

Mitochondrial Membrane Potential (MMP): MMP was measured using the fluorescent probe JC-1.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol was detected by western blotting.

-

-

Inhibitor Studies: To elucidate the signaling pathway, the following inhibitors were used:

-

Mdivi-1 (50 µM): An inhibitor of dynamin-related protein 1 (Drp1), involved in mitochondrial fission.

-

SP600125 (25 µM): A specific inhibitor of c-Jun N-terminal kinase (JNK).

-

ZVAD-fmk (50 µM): A pan-caspase inhibitor.

-

Signaling Pathways in this compound-Induced Hepatotoxicity

Research indicates that this compound induces hepatotoxicity primarily through the activation of a mitochondria-mediated apoptotic pathway.

Mitochondria-Mediated Apoptosis

The core mechanism involves the disruption of mitochondrial homeostasis. This compound treatment leads to:

-

Mitochondrial Depolarization and Loss of Mitochondrial Membrane Potential (MMP): This is a critical early event in the apoptotic cascade.

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.

-

JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is also activated, playing a crucial role in mediating the apoptotic process.

The process of mitochondrial fission, regulated by proteins such as Drp1, also appears to be involved, as inhibition of Drp1 with Mdivi-1 was shown to alleviate this compound-induced apoptosis and MMP loss.

Caption: this compound-induced mitochondria-mediated apoptosis in hepatocytes.

Experimental Workflow

The following diagram illustrates the workflow of the key toxicological studies on this compound.

Caption: Workflow for in vivo and in vitro toxicological assessment of this compound.

References

- 1. Seneciphylline, a main pyrrolizidine alkaloid in Gynura japonica, induces hepatotoxicity in mice and primary hepatocytes via activating mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

Seneciphyllinine N-oxide: A Technical Guide on Synthesis and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) N-oxide, is a compound of significant interest in toxicology and pharmacology. Like other PAs, it is recognized for its potential hepatotoxicity, which is mediated through a complex bioactivation pathway. This technical guide provides an in-depth overview of the synthesis and toxicity of this compound N-oxide, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside a comprehensive summary of available toxicity data. Furthermore, key signaling pathways involved in its toxicity and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its biological effects.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species worldwide. Their presence in the food chain, through contaminated herbal teas, honey, and other food products, poses a potential risk to human health. Seneciphylline N-oxide is the N-oxide derivative of seneciphylline, a prominent PA. While PA N-oxides are generally considered less toxic than their parent alkaloids, they can be reduced back to the parent PA in the gut and liver, thereby acting as a pro-toxin. The toxicity of these compounds is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, ultimately causing cellular damage and organ toxicity, particularly to the liver.

Synthesis of this compound N-oxide

While this compound N-oxide is a natural product, its synthesis in a laboratory setting is crucial for toxicological studies and the development of analytical standards. The synthesis typically involves the N-oxidation of its parent alkaloid, seneciphylline.

General Experimental Protocol for N-oxidation of Pyrrolizidine Alkaloids

The following protocol is a representative method for the N-oxidation of a pyrrolizidine alkaloid, adapted from general procedures for the N-oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Seneciphylline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

-

Dissolution: Dissolve seneciphylline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield pure this compound N-oxide.

Toxicity of this compound N-oxide

This compound N-oxide is classified as a hazardous substance with significant acute toxicity upon ingestion, dermal contact, or inhalation.

Quantitative Toxicity Data

| Hazard Statement | Classification |

| Fatal if swallowed | Acute toxicity, oral (Category 1/2) |

| Fatal in contact with skin | Acute toxicity, dermal (Category 1/2) |

| Fatal if inhaled | Acute toxicity, inhalation (Category 1/2) |

| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure |

Note: The GHS classification is a hazard assessment and not a direct measure of LD50.

A study on a plant extract containing a mixture of pyrrolizidine alkaloids, including seneciphylline and its N-oxide, reported an oral LD50 in rats of >5000 mg/kg for the total extract. However, this value is not directly applicable to the pure Seneciphylline N-oxide.

Mechanism of Toxicity

The toxicity of this compound N-oxide is a multi-step process that begins with its metabolic conversion to the parent alkaloid, followed by bioactivation in the liver to reactive metabolites that induce cellular damage, primarily through apoptosis.

Metabolic Activation and Detoxification

The proposed metabolic pathway leading to the toxicity of this compound N-oxide is as follows:

-

Reduction: this compound N-oxide is reduced to its parent pyrrolizidine alkaloid, seneciphylline, by gut microbiota and hepatic enzymes.

-

Bioactivation: Seneciphylline is then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Adduct Formation: These electrophilic pyrrolic esters can readily react with cellular nucleophiles, leading to the formation of stable DNA and protein adducts.

-

Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to DNA damage, protein dysfunction, and oxidative stress.

-

Detoxification: A competing pathway involves the conjugation of the reactive pyrrolic esters with glutathione (GSH), leading to their detoxification and excretion.

Signaling Pathways in Hepatotoxicity

The cellular damage induced by the reactive metabolites of seneciphylline triggers specific signaling cascades that lead to programmed cell death (apoptosis), a key feature of its hepatotoxicity. The c-Jun N-terminal kinase (JNK) signaling pathway and the mitochondria-mediated apoptosis pathway are critically involved.

JNK Signaling Pathway: The formation of protein adducts and the induction of oxidative stress can activate the JNK signaling pathway. Activated JNK can phosphorylate various downstream targets, including proteins involved in the regulation of apoptosis.

Mitochondria-Mediated Apoptosis: The cellular stress also leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to the execution of apoptosis.

Experimental Protocols for Toxicity Assessment

In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the potential of this compound N-oxide to cause liver damage in a mammalian model.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

-

Dosing: Administer this compound N-oxide orally by gavage at various dose levels. A control group should receive the vehicle only.

-

Observation: Monitor the animals for clinical signs of toxicity for a specified period (e.g., 24, 48, 72 hours).

-

Blood Collection: At the end of the observation period, collect blood samples via cardiac puncture for biochemical analysis.

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

-

Liver Tissue Collection: Euthanize the animals and collect liver tissues.

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination using hematoxylin and eosin (H&E) staining.

-

Biochemical Analysis of Liver: Homogenize a portion of the liver to measure levels of hepatic glutathione (GSH) as an indicator of oxidative stress.

In Vitro Cytotoxicity Assessment using CCK-8 Assay

Objective: To determine the cytotoxic effect of this compound N-oxide on cultured liver cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound N-oxide

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound N-oxide for 24, 48, or 72 hours. Include untreated cells as a control.

-

Addition of CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation of Cell Viability: Calculate the cell viability as a percentage of the control group.

In Vitro Apoptosis Detection using TUNEL Assay

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound N-oxide.

Materials:

-

Hepatocyte cell line

-

This compound N-oxide

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture hepatocytes on coverslips and treat with this compound N-oxide at a concentration known to induce cytotoxicity.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

-

Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei due to the incorporation of the labeled dUTP into fragmented DNA.

Conclusion

This compound N-oxide represents a significant toxicological concern due to its potential for conversion to the highly reactive parent pyrrolizidine alkaloid, seneciphylline. Its hepatotoxicity is driven by metabolic activation in the liver, leading to the formation of DNA and protein adducts and the induction of apoptosis through the JNK and mitochondria-mediated signaling pathways. This technical guide provides a foundational understanding of the synthesis and toxicological profile of this compound N-oxide, offering detailed methodologies for its study. Further research is warranted to establish a definitive LD50 value and to further elucidate the intricate molecular mechanisms underlying its toxicity, which will be crucial for risk assessment and the development of potential therapeutic interventions for PA poisoning.

References

The Untapped Therapeutic Potential of Seneciphyllinine: A Technical Overview Beyond Hepatotoxicity

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Seneciphyllinine, a pyrrolizidine alkaloid predominantly known for its hepatotoxic effects, presents a complex profile of biological activities that extend beyond its toxicological reputation. While its role in liver damage is well-documented, emerging research suggests that this compound, and the extracts containing it, may possess other pharmacological properties worthy of investigation for novel therapeutic applications. This technical guide provides an in-depth analysis of the current scientific literature on the biological activities of this compound, focusing on its potential anti-ulcerogenic, enzyme-modulating, and cytotoxic effects on cancer cells, while clearly delineating the areas where further research is critically needed.

Anti-Ulcerogenic Properties

An intriguing area of research is the potential gastroprotective effect of this compound as a component of a pyrrolizidine alkaloid (PA) mixture from Senecio brasiliensis. While studies on pure this compound are lacking, the findings on this PA extract provide a foundation for future investigations.

Quantitative Data: Anti-Ulcer Activity of a Pyrrolizidine Alkaloid Mixture Containing this compound

| Experimental Model | Treatment | Dosage | Ulcer Inhibition (%) | p-value | Reference |

| HCl/ethanol-induced gastric ulcer in rats | PA extract | 12.5 mg/kg (p.o.) | 32.9 | < 0.001 | [1] |

| 25 mg/kg (p.o.) | 42.5 | < 0.001 | [1] | ||

| 50 mg/kg (p.o.) | 66.8 | < 0.001 | [1] | ||

| Indomethacin-bethanechol-induced gastric ulcer in rats | PA extract | 12.5 mg/kg (p.o.) | Significant | < 0.001 | [1] |

| Hypothermic-restraint-induced gastric ulcer in rats | PA extract | Not specified | Significant | < 0.001 | [1] |

| Cysteamine-induced duodenal ulcer in rats | PA extract | Not specified | Significant | < 0.001 |

Experimental Protocols

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

-

Animal Model: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

-

Treatment: The pyrrolizidine alkaloid extract from Senecio brasiliensis, containing senecionine, integerrimine, retrorsine, usaramine, and seneciphylline, is administered orally (p.o.) at doses of 12.5, 25, and 50 mg/kg. A control group receives the vehicle.

-

Ulcer Induction: One hour after treatment, 1 mL of a 0.3 M HCl/60% ethanol solution is administered orally to induce gastric ulcers.

-

Evaluation: One hour after ulcer induction, animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions.

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

-

Animal Model: Male Wistar rats are fasted for 24 hours.

-